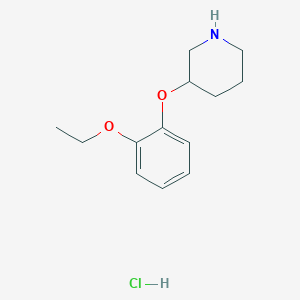
3-(2-Ethoxyphenoxy)piperidine hydrochloride
Cat. No. B1495107
M. Wt: 257.75 g/mol
InChI Key: TYRIPCLLACIYLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09440949B2
Procedure details


Aqueous 12.2M hydrochloric acid solution (80.0 mL, 0.976 mol) was added slowly to a mixture of 3-(2-ethoxyphenoxy)pyridine (210 g, 0.976 mol), rhodium (5% on alumina, 21 g, 0.010 mol), and methanol (2.1 L) in a Parr reactor. The reactor was purged sequentially with nitrogen and hydrogen (4 times each), and then was heated to 50° C. and pressurized to 50 psi with hydrogen. After 9 hours, the reactor was cooled to 25° C. and was purged with nitrogen. The catalyst was removed by filtration, rinsing with methanol. The resulting methanol solution was distilled to a low volume under reduced pressure at 50-55° C.; ethyl acetate (2.3 L) was added and the distillation was continued at ambient pressure and at constant volume with the addition of further ethyl acetate (1.5 L). The distillation was stopped when the solution became turbid. The mixture was cooled to 20° C. and the resulting crystals were collected by filtration, rinsing with ethyl acetate (0.70 L), to afford after drying 3-(2-ethoxyphenoxy)piperidine hydrochloride (201 g). 1H NMR (400 MHz, DMSO-d6) δ 9.20 (br s, 2H), 7.12 (d, 1H), 7.03 (m, 2H), 6.89 (m, 1H), 4.45 (m, 1H), 4.04 (q, 2H), 3.27 (app dd, 1H), 3.05 (m, 3H), 1.94 (m, 2H), 1.72 (m, 2H), 1.35 (t, 3H). MS (ES+) 222.1 (M+H).

Name
3-(2-ethoxyphenoxy)pyridine
Quantity
210 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[ClH:1].[CH2:2]([O:4][C:5]1[CH:17]=[CH:16][CH:15]=[CH:14][C:6]=1[O:7][C:8]1[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=1)[CH3:3]>[Rh].CO>[ClH:1].[CH2:2]([O:4][C:5]1[CH:17]=[CH:16][CH:15]=[CH:14][C:6]=1[O:7][CH:8]1[CH2:13][CH2:12][CH2:11][NH:10][CH2:9]1)[CH3:3] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
3-(2-ethoxyphenoxy)pyridine
|
|
Quantity
|
210 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC1=C(OC=2C=NC=CC2)C=CC=C1
|
|
Name
|
|
|
Quantity
|
21 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Rh]
|
|
Name
|
|
|
Quantity
|
2.1 L
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reactor was purged sequentially with nitrogen and hydrogen (4 times each), and
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reactor was cooled to 25° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purged with nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst was removed by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsing with methanol
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The resulting methanol solution was distilled to a low volume under reduced pressure at 50-55° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
ethyl acetate (2.3 L) was added
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the distillation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was continued at ambient pressure and at constant volume with the addition of further ethyl acetate (1.5 L)
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The distillation
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 20° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting crystals were collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsing with ethyl acetate (0.70 L)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
after drying 3-(2-ethoxyphenoxy)piperidine hydrochloride (201 g)
|
Outcomes


Product
Details
Reaction Time |
9 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.C(C)OC1=C(OC2CNCCC2)C=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
